Technical Monograph: 2-(Dibromomethyl)-3-fluorobenzonitrile
Technical Monograph: 2-(Dibromomethyl)-3-fluorobenzonitrile
High-Purity Intermediate for Fluorinated Heterocycles & Vonoprazan Analogs
Executive Summary
2-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 1823903-03-2) is a critical, high-value electrophilic intermediate used primarily in the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker) and other fluorinated bioactive scaffolds.
Functionally, it serves as a "masked" aldehyde. While the mono-brominated analog is often cited, the gem-dibromo species offers a distinct process advantage: it allows for direct hydrolytic conversion to 3-fluoro-2-formylbenzonitrile without the need for oxidative reagents (e.g., Sommelet reaction conditions), thereby streamlining the synthesis of the pyrrole core found in Vonoprazan.
This guide details the physicochemical properties, radical synthesis kinetics, hydrolysis mechanisms, and safety protocols required to handle this lachrymatory compound in a drug development context.
Physicochemical Profile
The presence of the bulky dibromomethyl group adjacent to both a cyano and a fluoro group creates significant steric strain, influencing its reactivity and solubility profile.
| Property | Data | Note |
| IUPAC Name | 2-(Dibromomethyl)-3-fluorobenzonitrile | |
| CAS Number | 1823903-03-2 | Specific to the gem-dibromo variant. |
| Molecular Formula | C₈H₄Br₂FN | |
| Molecular Weight | 292.93 g/mol | High bromine mass contribution.[1][2] |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon light exposure (photolabile). |
| Melting Point | 68°C – 72°C | Range varies with mono-bromo impurity levels. |
| Solubility | Soluble in DCM, EtOAc, Acetonitrile, THF | Insoluble in water; hydrolyzes slowly in moisture. |
| Reactivity | Electrophilic (Benzylic), Hydrolytically Unstable | Precursor to aldehydes; susceptible to nucleophilic attack. |
Synthetic Pathway & Mechanism
The synthesis relies on a Wohl-Ziegler Bromination , utilizing N-bromosuccinimide (NBS) and a radical initiator. The reaction kinetics must be tuned to favor the gem-dibromo species over the mono-bromo intermediate while avoiding ring bromination.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the stepwise radical substitution and the subsequent hydrolysis to the aldehyde.
Caption: Stepwise radical bromination from methyl precursor to gem-dibromide, followed by hydrolysis to the aldehyde.
Critical Process Parameters (CPPs)
To maximize the yield of the dibromo species:
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Stoichiometry: Use 2.2 to 2.5 equivalents of NBS . A slight excess drives the second bromination step, which is kinetically slower than the first due to the electron-withdrawing effect of the first bromine atom.
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Solvent Selection: Chlorobenzene or Trifluoromethylbenzene are preferred over CCl₄ (ozone depleting) or Acetonitrile (polar effects can sometimes hinder radical chains).
-
Initiator: AIBN (Azobisisobutyronitrile) at 80°C is standard. Benzoyl peroxide (BPO) can be used but may lead to benzoyloxylation byproducts.
Experimental Protocols
Note: All procedures must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.
Protocol A: Synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile
Objective: Selective formation of the gem-dibromide.
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Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 2-methyl-3-fluorobenzonitrile (10.0 g, 74 mmol) and Chlorobenzene (150 mL).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (29.0 g, 163 mmol, 2.2 eq).
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Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (a radical scavenger).
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Initiation: Add AIBN (0.6 g, 3.7 mmol, 5 mol%).
-
Reaction: Heat to 85°C (Reflux) . Stir vigorously. The reaction typically turns orange/red and then fades to pale yellow as NBS is consumed and Succinimide precipitates.
-
Monitoring: Check via HPLC after 4 hours.
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Target: < 5% Mono-bromo remaining.
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Action: If mono-bromo > 5%, add 0.2 eq NBS and 1 mol% AIBN; reflux for 2 additional hours.
-
-
Workup: Cool to 0°C. Filter off the solid Succinimide byproduct.
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Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Hexane/EtOAc (9:1) to yield the title compound.[3][4][5]
Protocol B: Hydrolysis to 3-Fluoro-2-formylbenzonitrile
Objective: Converting the dibromo intermediate to the aldehyde (Vonoprazan precursor).
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Dissolution: Dissolve the crude 2-(Dibromomethyl)-3-fluorobenzonitrile (from Protocol A) in Ethanol (100 mL).
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Hydrolysis: Add a solution of AgNO₃ (25 g in 40 mL H₂O) OR for a scalable cost-effective method, use CaCO₃ (excess) in refluxing water/dioxane.
-
Reaction: Reflux for 2 hours.
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Workup: Filter salts. Extract with Ethyl Acetate.[8] Wash with brine.
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Purification: Silica gel chromatography (Petroleum Ether/EtOAc) yields the aldehyde.
Process Workflow & Quality Control
The following workflow describes the decision logic during the reaction to ensure batch quality.
Caption: Decision logic for monitoring the conversion of mono-bromo to di-bromo species.
Analytical Characterization (Expected)
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¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the benzylic proton.
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Mono-bromo: ~4.6 ppm (s, 2H, CH₂Br).
-
Di-bromo: ~6.8–7.2 ppm (s, 1H, CHBr₂). Note: The CHBr₂ proton is significantly downfield.
-
-
HPLC: C18 Column, Acetonitrile/Water gradient. The di-bromo compound is more lipophilic (elutes later) than the mono-bromo but less polar than the aldehyde.
Safety & Handling (HSE)
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Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Full face shield and respiratory protection are mandatory.
-
Corrosive: Hydrolysis generates HBr. Glassware and metal reactors must be acid-resistant (Hastelloy or Glass-lined).
-
Storage: Store at 2–8°C under Argon. Moisture sensitive.
References
-
BenchChem. (2025).[8] Properties and Safety Data of 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1823903-03-2). Retrieved from
-
Takeda Pharmaceutical Company. (2019). Process for the preparation of Vonoprazan Fumarate and intermediates thereof.[3][4][9] Patent WO2019131695.[3] Retrieved from
-
Organic Process Research & Development. (2016). Scalable Synthesis of Benzaldehydes via Hydrolysis of gem-Dibromides. Retrieved from
-
PubChem. (2025).[10] Compound Summary: 2-(Bromomethyl)-3-fluorobenzonitrile (Precursor Data). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Dibromomethyl)-3-fluorobenzonitrile | Benchchem [benchchem.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of vonoprazan fumarate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]
